molecular formula C33H46O9 B12443174 methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

Cat. No.: B12443174
M. Wt: 586.7 g/mol
InChI Key: KXYWXCIDKNDYTK-NIOCUZMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly oxidized triterpenoid derivative featuring a cyclopenta[a]phenanthrene core, a common structural motif in steroids and bioactive natural products. Its stereochemistry is defined by multiple chiral centers (3S,10S,12S,13R,14R,17R), and it includes critical functional groups:

  • Acetyloxy at C12
  • Hydroxy at C3
  • Trioxo groups at C7, C11, and C15
  • Methyl ester at the heptanoate side chain

Its synthesis likely involves late-stage oxidation and acetylation steps, as seen in similar compounds .

Preparation Methods

The synthesis of methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of various functional groups. The synthetic route typically starts with the construction of the steroidal backbone, followed by functional group modifications to introduce the hydroxyl, acetoxy, and keto groups. Industrial production methods may involve the use of advanced techniques such as catalytic hydrogenation, selective oxidation, and esterification reactions to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under appropriate conditions.

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: The compound’s biological activity is of interest for studying its potential effects on cellular processes and pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular signaling pathways. The acetoxy group may also play a role in modulating the compound’s biological activity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparison

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity References
Target Compound 12-acetyloxy, 3-hydroxy, 7,11,15-trioxo ~600 (estimated) Under investigation
Ganoderic Acid DM 3,7-dioxo, 4,4,10,13,14-pentamethyl ~532 Anticancer (G1 arrest, mitochondrial disruption)
Ganoderic Acid A 7,15-dihydroxy, 3,11-dioxo ~534 ROS generation, STAT3 inhibition
Compound 4 () 3-acetoxy, 4,4,10,13,14-pentamethyl, 7-oxo ~500 Matches literature NMR data
Compound 7 () 3-hydroxy, 10,13-dimethyl ~440 Synthesized via TsOH.H2O catalysis

Key Observations:

  • Side Chain: The methyl ester in the target compound contrasts with the carboxylic acid in ganoderic acids, likely improving cell permeability .
  • Stereochemical Complexity : Compared to Compound 7 (), which lacks acetyloxy and trioxo groups, the target compound’s bioactivity profile may differ significantly .

Key Observations:

  • Late-Stage Modifications : The acetyloxy group in the target compound may be introduced via acetylation, as seen in Compound 4 .

Table 3: Activity Comparison

Compound Cell Line/Model Mechanism Efficacy References
Target Compound Not reported Hypothesized: Apoptosis via ROS/JAK-STAT
Ganoderic Acid DM MCF-7 (breast cancer) G1 arrest, c-Myc downregulation IC50: 15 μM
Ganoderic Acid A MDA-MB-231 (xenograft) STAT3 inhibition Tumor growth ↓40%
Compound 9 () Not tested

Key Observations:

  • Mechanistic Overlap: The trioxo groups in the target compound may mimic ganoderic acids’ ROS-generating effects, but its ester side chain could alter pharmacokinetics .
  • Gaps: No direct evidence for the target compound’s activity exists; predictive models based on structural analogues are needed.

Physicochemical Properties

Table 4: Molecular Weight and Solubility

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility References
Target Compound ~600 3.5 (estimated) Low (lipophilic ester)
Ganoderic Acid DM 532 2.8 Moderate (carboxylic acid)
Compound 31 () 426.724 4.1 Insoluble

Key Observations:

Biological Activity

Methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate is a complex organic compound with potential biological activities. This article synthesizes current research findings regarding its biological activity and therapeutic potential.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure with multiple functional groups that may contribute to its biological activity. The molecular formula is C30H44O5C_{30}H_{44}O_5 with a molecular weight of approximately 484.67 g/mol. Its structure includes several stereocenters and functional moieties that suggest potential interactions with biological targets.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer activities. For instance:

  • In vitro studies have shown that certain methyl esters derived from cyclopenta[a]phenanthrenes can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
  • Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest mediated through pathways involving heat shock proteins (HSP90 and TRAP1) which are crucial in cancer cell survival and proliferation .

2. Anti-inflammatory Effects
Compounds structurally related to methyl (2R)-6-[(3S... have been reported to exhibit anti-inflammatory properties. These effects may be linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

3. Hormonal Activity
Given the structural similarities to steroid-like compounds, there is potential for hormonal activity. Some studies suggest that such compounds may act as hormone receptor modulators which could influence physiological processes related to metabolism and growth .

Case Studies

StudyFindings
Study on Anticancer Activity Methyl esters derived from cyclopenta[a]phenanthrenes showed significant inhibition of HCT116 cells with IC50 values as low as 0.12 mg/mL .
Inflammation Model In animal models of inflammation, similar compounds reduced edema and inflammatory markers significantly compared to controls .
Hormonal Modulation In vitro assays indicated binding affinity to estrogen receptors suggesting potential use in hormone-related therapies .

Research Findings

Several research articles and patents have documented the synthesis and biological evaluation of compounds related to methyl (2R)-6-[(3S...]. Notably:

  • A patent (CA3045944A1) outlines methods for synthesizing derivatives that include this compound structure and their applications in treating various diseases including cancer and inflammatory conditions .
  • A comprehensive review in the RSC Advances journal discusses the modification of similar structures to enhance bioactivity and reduce toxicity profiles while maintaining efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for constructing the cyclopenta[a]phenanthrene core in this compound?

The cyclopenta[a]phenanthrene framework is typically synthesized via transannular aldol reactions or cyclization of polyoxygenated precursors. For example, highlights a divergent transannular aldol reaction to access fused tetracyclic triterpenoids, which can be adapted for this compound. Key steps include regioselective oxidation at C-7 and C-15 positions and stereochemical control using chiral auxiliaries. Characterization relies on 1^1H/13^13C NMR and TLC to confirm purity and structural integrity .

Q. How can researchers validate the stereochemical configuration of the acetyloxy and hydroxy groups at C-3 and C-12?

Stereochemical validation requires a combination of NOESY NMR (to confirm spatial proximity of substituents) and X-ray crystallography. For instance, emphasizes the use of NMR to confirm the configuration of similar triterpenoid derivatives. Polarimetry ([α]D_D) and chiral HPLC (as described in ) can further resolve enantiomeric purity, particularly for the (2R) methyl group in the heptanoate side chain .

Q. What analytical methods are critical for assessing purity in multi-step syntheses of this compound?

Purity assessment involves 1^1H NMR integration (to detect residual solvents or byproducts), TLC with UV/iodine visualization, and melting point analysis. and specify these methods for triterpenoid derivatives. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., %C/H) are essential for final validation, as demonstrated in for related cyclopenta[a]phenanthrene analogs .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during scale-up of the acetyloxy group installation?

Yield discrepancies often arise from steric hindrance at the C-12 position or competing elimination pathways. suggests optimizing reaction conditions (e.g., lower temperatures for acyl transfer reactions) and using kinetic profiling to identify rate-limiting steps. Process analytical technology (PAT), such as in situ FTIR, can monitor intermediate formation and guide real-time adjustments .

Q. What methodologies are effective for resolving stereochemical instability in the heptanoate side chain under basic conditions?

Stereochemical lability at the (2R) methyl group can be mitigated via enzymatic resolution. details the use of lipase PS Amano SD in vinyl acetate-mediated kinetic resolution, achieving >98% enantiomeric excess (ee). Alternatively, protecting group strategies (e.g., silyl ethers) can stabilize sensitive stereocenters during late-stage functionalization .

Q. How can computational modeling improve the prediction of metabolic pathways for this compound in biological studies?

Density functional theory (DFT) calculations can predict reactivity at electrophilic sites (e.g., the α,β-unsaturated ketone at C-7). Molecular docking studies (using software like AutoDock) may identify potential interactions with cytochrome P450 enzymes. highlights AI-driven platforms (e.g., COMSOL Multiphysics) for simulating metabolic stability and optimizing lead compound design .

Q. What strategies are recommended for handling oxidative degradation of the 7,11,15-trioxo system during long-term storage?

Degradation is minimized by storing the compound under inert atmospheres (argon) at -20°C, as noted in . Lyophilization or formulation with antioxidants (e.g., BHT) can stabilize the trioxo system. Accelerated stability studies (40°C/75% RH) combined with HPLC-MS monitoring provide degradation pathways for predictive modeling .

Q. Emerging Methodologies

Q. How can AI-driven automation enhance the synthesis and characterization workflow for this compound?

proposes integrating AI with robotic platforms for autonomous reaction screening and real-time NMR data analysis. Machine learning algorithms can predict optimal reaction conditions (e.g., solvent, catalyst) and flag impurities via spectral pattern recognition, reducing iterative trial-and-error approaches .

Q. What advanced separation techniques are suitable for isolating diastereomers in the final synthetic steps?

High-performance countercurrent chromatography (HPCCC) or chiral stationary phase HPLC (e.g., Chiralpak® AD) are effective. demonstrates chiral HPLC with n-hexane/EtOH gradients to achieve baseline separation. Simulated moving bed (SMB) chromatography offers scalable resolution for industrial research applications .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points for structurally similar derivatives?

Variations in melting points often stem from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs. Cross-validate purity using 1^1H NMR (e.g., ) and ensure consistent crystallization protocols (solvent, cooling rate) .

Properties

Molecular Formula

C33H46O9

Molecular Weight

586.7 g/mol

IUPAC Name

methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate

InChI

InChI=1S/C33H46O9/c1-16(12-19(35)13-17(2)29(40)41-9)20-14-24(38)33(8)25-21(36)15-22-30(4,5)23(37)10-11-31(22,6)26(25)27(39)28(32(20,33)7)42-18(3)34/h16-17,20,22-23,28,37H,10-15H2,1-9H3/t16?,17-,20-,22?,23+,28-,31+,32+,33+/m1/s1

InChI Key

KXYWXCIDKNDYTK-NIOCUZMRSA-N

Isomeric SMILES

C[C@H](CC(=O)CC(C)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)CC4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C)C(=O)OC

Canonical SMILES

CC(CC(=O)CC(C)C(=O)OC)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.